An In-depth Technical Guide to 2-Mercaptopyrimidine: Chemical Structure, Properties, and Synthesis
An In-depth Technical Guide to 2-Mercaptopyrimidine: Chemical Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Mercaptopyrimidine, a heterocyclic organic compound, is a versatile building block in medicinal chemistry and materials science. Its unique thione-thiol tautomerism governs its reactivity and biological activity. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthetic methodologies of 2-mercaptopyrimidine. Detailed experimental protocols for its synthesis and characterization via modern spectroscopic techniques are presented. Furthermore, this document explores the role of 2-mercaptopyrimidine derivatives in inducing apoptosis, offering insights into potential therapeutic applications.
Chemical Structure and Properties
2-Mercaptopyrimidine, also known by synonyms such as 2-pyrimidinethiol and 2(1H)-pyrimidinethione, is a pyrimidine ring substituted at the second position with a thiol group.[1][2] A key feature of its chemical nature is the existence of a tautomeric equilibrium between the thiol and thione forms.[3] This equilibrium is influenced by factors such as the solvent's polarity, with polar solvents favoring the thione form.[3]
The thione tautomer is characterized by a carbon-sulfur double bond, while the thiol form contains a carbon-sulfur single bond and a protonated nitrogen in the pyrimidine ring. This dynamic equilibrium is crucial for its chemical reactivity and interactions in biological systems.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 2-mercaptopyrimidine.
| Property | Value | Reference(s) |
| CAS Number | 1450-85-7 | [1][4] |
| Molecular Formula | C₄H₄N₂S | [1][2] |
| Molecular Weight | 112.15 g/mol | [4][5] |
| Appearance | Yellow powder or colorless to light yellow solid | [5] |
| Melting Point | 230 °C (decomposes) | [6] |
| Solubility | Sparingly soluble in water, soluble in alcohol | |
| Stability | Stable under normal temperatures and pressures | [5] |
| InChI Key | HBCQSNAFLVXVAY-UHFFFAOYSA-N | [1][2] |
Chemical Reactivity
2-Mercaptopyrimidine is incompatible with strong oxidizing agents.[5] The thiol group makes it a useful nucleophile in various organic reactions and a ligand for coordination chemistry. It serves as a precursor in the synthesis of a wide range of substituted pyrimidines.
Synthesis of 2-Mercaptopyrimidine
Several synthetic routes to 2-mercaptopyrimidine have been established. A common and reliable method involves the condensation of a β-dicarbonyl compound or its equivalent with thiourea.[7] Another approach is the reaction of 2-chloropyrimidine with a sulfur nucleophile like sodium hydrosulfide or thiourea.[7]
Experimental Protocol: Synthesis from 1,1,3,3-Tetraethoxypropane and Thiourea
This protocol is adapted from a procedure published in Organic Syntheses.[7]
Materials:
-
Thiourea
-
1,1,3,3-Tetraethoxypropane
-
Concentrated Hydrochloric Acid
-
Ethanol
-
20% Aqueous Sodium Hydroxide Solution
Procedure:
Part A: Preparation of 2-Mercaptopyrimidine Hydrochloride
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In a 2-liter three-necked flask equipped with a mechanical stirrer and a reflux condenser, combine 61 g (0.80 mole) of thiourea and 600 ml of ethanol.
-
With stirring, add 200 ml of concentrated hydrochloric acid in one portion.
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To this mixture, add 176 g (0.80 mole) of 1,1,3,3-tetraethoxypropane.
-
Heat the mixture to reflux and maintain for 2 hours. The solution will darken, and a yellow crystalline precipitate of 2-mercaptopyrimidine hydrochloride will form.
-
Cool the reaction mixture to approximately 10 °C in an ice bath for 30 minutes.
-
Collect the yellow crystals by filtration using a Büchner funnel.
-
Wash the collected solid with 100 ml of cold ethanol and air-dry at room temperature. The expected yield is 71–76 g (60–64%).
Part B: Preparation of 2-Mercaptopyrimidine
-
Suspend 25 g (0.17 mole) of the crude 2-mercaptopyrimidine hydrochloride in 50 ml of water in a beaker with rapid stirring.
-
Slowly add a 20% aqueous solution of sodium hydroxide until the pH of the mixture is between 7 and 8.
-
Collect the precipitated solid by filtration on a Büchner funnel and wash with 50 ml of cold water.
-
For purification, dissolve the damp product by heating in a mixture of 300 ml of water and 300 ml of alcohol on a steam bath.
-
Filter the hot solution and allow it to cool slowly to room temperature.
-
Collect the resulting crystals of 2-mercaptopyrimidine, wash with approximately 50 ml of cold water, and air-dry.
Spectroscopic Characterization
The structure and purity of 2-mercaptopyrimidine are confirmed through various spectroscopic techniques.
Experimental Protocols for Spectroscopic Analysis
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of 2-mercaptopyrimidine in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a volume of 0.5-0.7 mL in a 5 mm NMR tube. Ensure the sample is fully dissolved; filter if necessary to remove any solid particles.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz). For ¹³C NMR, a higher concentration or longer acquisition time may be necessary due to the lower natural abundance of the ¹³C isotope.
3.1.2. Infrared (IR) Spectroscopy
-
Sample Preparation: For Attenuated Total Reflectance (ATR) FT-IR, place a small amount of the solid 2-mercaptopyrimidine powder directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample measurement.
3.1.3. Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of 2-mercaptopyrimidine in a suitable solvent (e.g., ethanol, water, or cyclohexane) in a quartz cuvette with a 1 cm path length. The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0. A blank spectrum of the solvent should be recorded first.
-
Data Acquisition: Scan the UV-Vis spectrum over a wavelength range of approximately 200-400 nm. This technique is particularly useful for studying the thione-thiol tautomerism, as the two forms will have different absorption maxima.[3]
3.1.4. Mass Spectrometry (MS)
-
Sample Preparation: Introduce a small amount of 2-mercaptopyrimidine into the mass spectrometer, typically via direct infusion of a dilute solution or by using a solid probe, depending on the ionization method.
-
Data Acquisition: Obtain the mass spectrum using an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI). EI-MS will show the molecular ion peak and characteristic fragmentation patterns.
Summary of Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons on the pyrimidine ring and the N-H and S-H protons of the tautomers. |
| ¹³C NMR | Resonances for the carbon atoms of the pyrimidine ring, with the C=S carbon appearing at a characteristic downfield shift. |
| IR | Absorption bands corresponding to N-H stretching, C=N stretching, C=S stretching (thione form), and S-H stretching (thiol form). |
| UV-Vis | Absorption maxima that are dependent on the solvent, reflecting the thione-thiol tautomeric equilibrium. |
| Mass Spec | A molecular ion peak corresponding to the molecular weight of 2-mercaptopyrimidine (m/z ≈ 112). |
Biological Activity and Signaling Pathways
Derivatives of 2-mercaptopyrimidine have garnered significant interest in drug development due to their potential anticancer properties. Recent studies have shown that certain 6-amino-5-cyano-2-thiopyrimidine derivatives can induce apoptosis in leukemia cells.
Apoptosis Induction by 2-Mercaptopyrimidine Derivatives
Research indicates that these derivatives exert their anticancer effects by modulating key proteins in the intrinsic apoptotic pathway. Specifically, they have been shown to:
-
Activate Pro-Apoptotic Proteins: Increase the expression of Bax and the tumor suppressor protein p53.
-
Suppress Anti-Apoptotic Proteins: Decrease the expression of Bcl-2.
-
Activate Executioner Caspases: Trigger the activation of caspase-3.
This cascade of events leads to programmed cell death in cancer cells.
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and characterization of 2-mercaptopyrimidine.
Caption: A typical workflow for the synthesis and characterization of 2-mercaptopyrimidine.
Apoptosis Signaling Pathway
The diagram below depicts the proposed mechanism of apoptosis induction by 2-mercaptopyrimidine derivatives.
Caption: Proposed apoptosis signaling pathway induced by 2-mercaptopyrimidine derivatives.
Conclusion
2-Mercaptopyrimidine is a compound of significant interest due to its versatile chemical nature and the biological activities of its derivatives. The thione-thiol tautomerism is a defining characteristic that influences its properties and reactivity. The synthetic routes are well-established, allowing for its efficient production and modification. The potential of 2-mercaptopyrimidine derivatives to induce apoptosis in cancer cells through the modulation of key signaling pathways highlights their promise as a scaffold for the development of novel therapeutic agents. Further research into the structure-activity relationships of these compounds will be crucial for advancing their clinical potential.
References
- 1. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ossila.com [ossila.com]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. web.uvic.ca [web.uvic.ca]
- 5. Celecoxib derivatives induce apoptosis via the disruption of mitochondrial membrane potential and activation of caspase 9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijper.org [ijper.org]
- 7. 2-Mercaptopyrimidine [webbook.nist.gov]
